Epigenetic factor-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

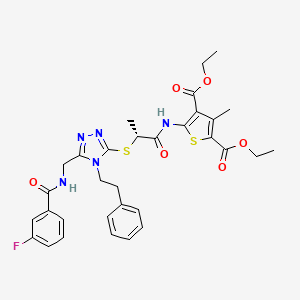

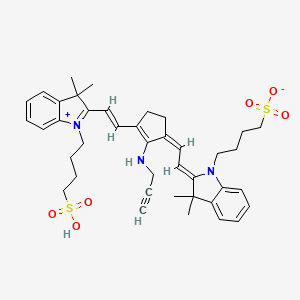

Epigenetic Factor-IN-1 is a small molecule inhibitor that targets specific proteins involved in the regulation of gene expression through epigenetic mechanisms Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence These changes are often mediated by chemical modifications to DNA and histone proteins, which can influence chromatin structure and gene accessibility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epigenetic Factor-IN-1 typically involves a multi-step organic synthesis process. The key steps include:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of specific catalysts and solvents to achieve high yields and purity.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation, which are carried out under controlled conditions to ensure the desired modifications.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for research and industrial applications.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, selection of appropriate solvents and catalysts, and implementation of efficient purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: Epigenetic Factor-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may

Properties

Molecular Formula |

C32H34FN5O6S2 |

|---|---|

Molecular Weight |

667.8 g/mol |

IUPAC Name |

diethyl 5-[[(2R)-2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]-3-methylthiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C32H34FN5O6S2/c1-5-43-30(41)25-19(3)26(31(42)44-6-2)46-29(25)35-27(39)20(4)45-32-37-36-24(38(32)16-15-21-11-8-7-9-12-21)18-34-28(40)22-13-10-14-23(33)17-22/h7-14,17,20H,5-6,15-16,18H2,1-4H3,(H,34,40)(H,35,39)/t20-/m1/s1 |

InChI Key |

CMUZVSLKBGFEBP-HXUWFJFHSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)[C@@H](C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)

![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)

![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)